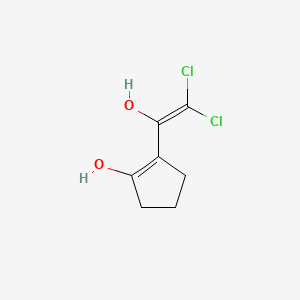
2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate is a chemical compound with the molecular formula C8H5F3N2OS and a molecular weight of 234.198 . It is also known by other synonyms such as 2-Thiocyanato-4-(trifluoromethoxy)aniline and Thiocyanic Acid 2-Amino-5-(trifluoromethoxy)phenyl Ester .
Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic phenyl ring substituted with an amino group, a thiocyanate group, and a trifluoromethoxy group . The exact mass of the molecule is 234.007462 .Physical And Chemical Properties Analysis
This compound appears as a pale yellow solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 266.0±40.0 °C at 760 mmHg, and a flash point of 114.7±27.3 °C . The compound is slightly soluble in chloroform and ethyl acetate .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds structurally related to "2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate" have been synthesized and evaluated for their biological activities. For instance, the synthesis and crystal structure of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide demonstrated effective inhibition against the proliferation of cancer cell lines (Lu et al., 2017). This suggests the potential for compounds with similar structural features to serve as leads in the development of new anticancer agents.
Antimicrobial Activity
Research on derivatives of amino-thiazole and thiocyanate compounds has shown significant antimicrobial and antifungal activities. A study on the synthesis of N-(4-Chloro-2-Trifluoroactyl Phenyl) - Aminothiazole Derivatives revealed their potent antibacterial and antifungal properties (Sujatha et al., 2019). This indicates the potential application of "this compound" in developing new antimicrobial agents.
Synthesis of Heterocycles
The compound's structure lends itself to the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones highlights the importance of such fluorinated compounds in creating new molecules with potential therapeutic applications (Thomas et al., 2003).
Material Science Applications
Compounds with similar functionalities have been explored for their potential in material science. For example, the study on the synthesis and structure of poly(phenyl isocyanate)s bearing an optically active alkoxyl group demonstrates the utility of such compounds in creating materials with specific optical properties (Hino et al., 2000).
Mécanisme D'action
Target of Action
It is known to be an impurity of riluzole , which is a drug used to treat amyotrophic lateral sclerosis (ALS). Riluzole works by inhibiting glutamate release, inactivating voltage-dependent sodium channels, and interfering with intracellular events that follow transmitter binding at excitatory amino acid receptors .
Pharmacokinetics
Its solubility is slightly in chloroform and ethyl acetate , which might influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic profile.
Action Environment
It is known to be hygroscopic and is recommended to be stored in a freezer under an inert atmosphere , suggesting that temperature and humidity might affect its stability.
Propriétés
IUPAC Name |
[2-amino-5-(trifluoromethoxy)phenyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-1-2-6(13)7(3-5)15-4-12/h1-3H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGZDLMVGKDRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)SC#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

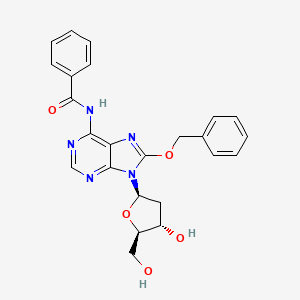
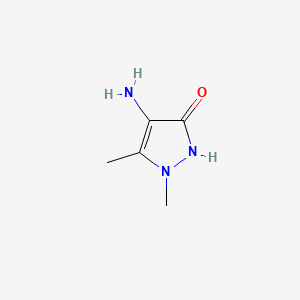
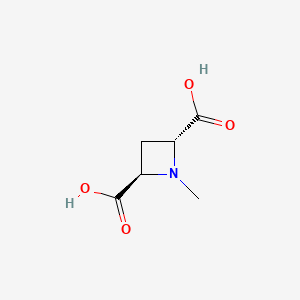
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

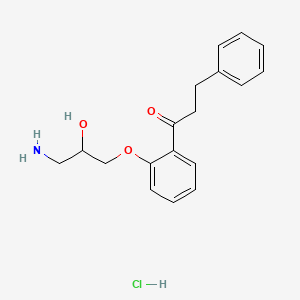


![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
